4-Benzoylphenyl methyl sulfoxide
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Overview
Description
4-Benzoylphenyl methyl sulfoxide is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol. . It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a methyl sulfoxide group.
Preparation Methods
The synthesis of 4-Benzoylphenyl methyl sulfoxide typically involves the oxidation of sulfides. One common method is the metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst . This reaction proceeds under mild conditions and involves the generation of acylperoxyl radicals from aldehydes in situ, which then oxidize the sulfides to sulfoxides . Industrial production methods may vary, but they often involve similar oxidation processes using different catalysts and reaction conditions to optimize yield and selectivity .
Chemical Reactions Analysis
4-Benzoylphenyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfones using oxidizing agents such as hydrogen peroxide or periodic acid.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen peroxide, periodic acid, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Benzoylphenyl methyl sulfoxide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in oxidation and reduction reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medical research, it has shown promise in drug development, particularly in preclinical studies for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl methyl sulfoxide involves its ability to undergo oxidation and reduction reactions, which can modulate various biological pathways. The sulfoxide group can interact with biological molecules, leading to changes in their structure and function . The compound’s ability to penetrate biological membranes enhances its effectiveness in various applications .
Comparison with Similar Compounds
4-Benzoylphenyl methyl sulfoxide can be compared with other similar compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds contain a sulfoxide group, but DMSO is simpler in structure and widely used as a solvent and reagent in organic synthesis.
Methyl phenyl sulfoxide: This compound is similar in structure but lacks the benzoyl group, which imparts unique properties to this compound.
Benzyl sulfoxide: Another related compound, differing in the substitution pattern on the phenyl ring, which affects its reactivity and applications.
Properties
IUPAC Name |
(4-methylsulfinylphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17(16)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCJVHBULDKIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503149 |
Source
|
Record name | [4-(Methanesulfinyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73241-57-3 |
Source
|
Record name | [4-(Methanesulfinyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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